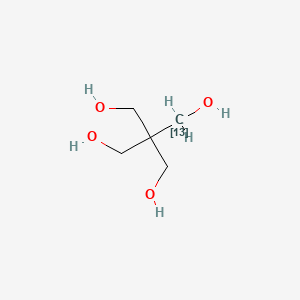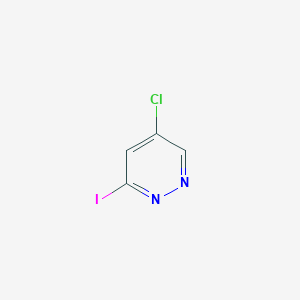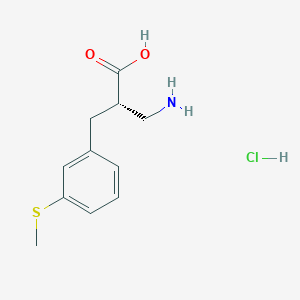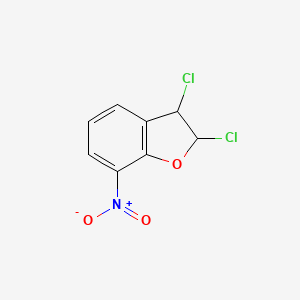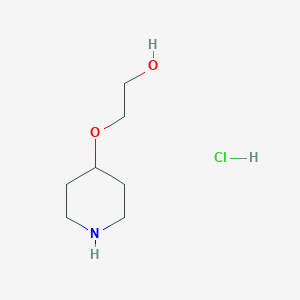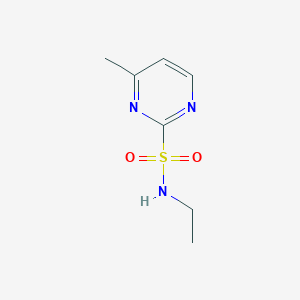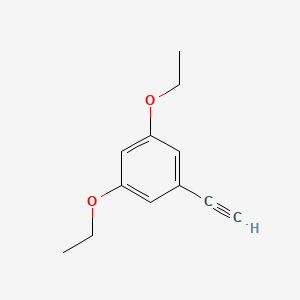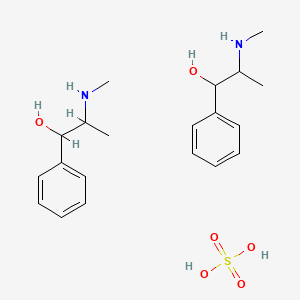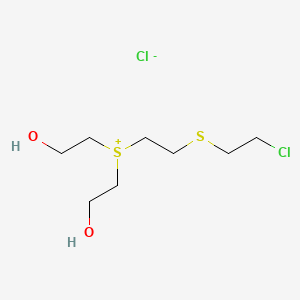
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulfonium, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride typically involves the reaction of 2-chloroethanol with thioethanol in the presence of a sulphonium chloride source. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under optimized conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or distillation to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into simpler thiol or alcohol derivatives.
Substitution: The chloride group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride involves its interaction with molecular targets through its reactive groups. The sulphonium and chloride groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. These interactions can affect biological pathways and processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)sulfide
- 2-Chloroethyl ethyl sulfide
- Sulfonium chloride derivatives
Uniqueness
Bis(2-hydroxyethyl)-2-(2-chloroethylthio)ethylsulphonium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.
Properties
CAS No. |
64036-91-5 |
|---|---|
Molecular Formula |
C8H18Cl2O2S2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl-bis(2-hydroxyethyl)sulfanium;chloride |
InChI |
InChI=1S/C8H18ClO2S2.ClH/c9-1-4-12-5-8-13(6-2-10)7-3-11;/h10-11H,1-8H2;1H/q+1;/p-1 |
InChI Key |
BSXOGTMDLZVLOP-UHFFFAOYSA-M |
Canonical SMILES |
C(C[S+](CCO)CCSCCCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


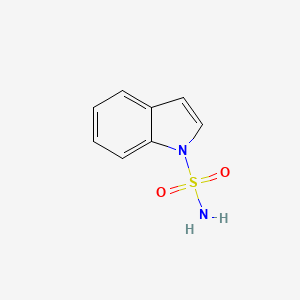
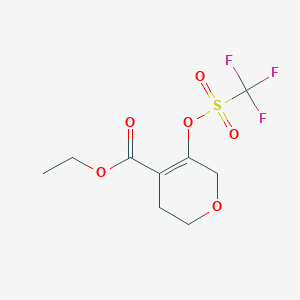
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
